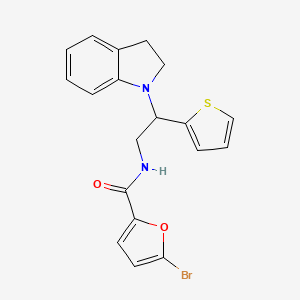

5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c20-18-8-7-16(24-18)19(23)21-12-15(17-6-3-11-25-17)22-10-9-13-4-1-2-5-14(13)22/h1-8,11,15H,9-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNUVTUXBVTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural characteristics. The compound features a furan ring, a bromine atom, and an indoline moiety, which suggest various biological activities. This article aims to summarize the biological activity of this compound, drawing from diverse research findings and case studies.

Biological Activity Overview

The biological activity of 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has been explored in various studies, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exhibit significant inhibition of lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, indoline-based compounds have shown dual inhibition of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), leading to reduced inflammation in vitro and in vivo models .

Antibacterial Activity

The compound has demonstrated promising antibacterial activity against various strains of bacteria. In particular, derivatives of indoline have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The presence of the bromine substituent on the phenyl ring has been identified as essential for enhancing antibacterial properties.

Anticancer Potential

The anticancer activity of furan-containing compounds has been documented extensively. Studies suggest that such compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific mechanisms by which 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exerts its effects are still under investigation but are believed to involve interaction with key signaling pathways involved in cancer cell proliferation.

Case Studies

-

Inhibition Studies : A study evaluating the inhibitory effects of various indoline derivatives on LOX enzymes indicated that modifications to the indoline structure significantly influenced their potency as anti-inflammatory agents .

Compound IC50 (μM) Target Compound A 10 5-LOX Compound B 20 sEH -

Antibacterial Efficacy : Research on the antibacterial properties showed that the compound exhibited significant activity against Staphylococcus aureus with an MIC value comparable to standard antibiotics like gentamicin .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 62.5 Escherichia coli 125 - Apoptosis Induction : In vitro studies demonstrated that treatment with furan derivatives led to increased apoptosis in cancer cell lines, supporting their potential use as therapeutic agents in oncology .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of indoline, similar to the compound , exhibit inhibitory effects against dengue virus replication. The structural modifications, such as the presence of bromine and thiophene units, may enhance the compound's ability to interfere with viral mechanisms, making it a candidate for further investigation in antiviral drug development .

Cancer Research

The indoline scaffold is widely recognized for its anticancer properties. Compounds containing this moiety have been shown to induce apoptosis in various cancer cell lines. The specific structure of 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide may contribute to its efficacy by modulating signaling pathways involved in cell proliferation and survival. Studies are ongoing to elucidate its mechanism of action and therapeutic potential in oncology .

Material Science

Organic Electronics

The unique electronic properties of compounds like 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide make them suitable for applications in organic electronics. The thiophene unit enhances charge transport properties, which is crucial for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of this compound could lead to advancements in the efficiency and performance of organic electronic devices .

Research Tool

Chemical Probes

This compound can serve as a chemical probe in biological studies due to its ability to selectively interact with specific biological targets. By modifying the structure to include various functional groups, researchers can tailor its binding properties to study protein interactions or cellular pathways. This application is particularly valuable in drug discovery and development processes where understanding molecular interactions is critical .

Data Table: Comparison of Biological Activities

Case Studies

- Dengue Virus Inhibition : A study demonstrated that substituted indoline derivatives could significantly reduce viral replication rates in vitro. The introduction of bromine and other electron-withdrawing groups was crucial for enhancing antiviral activity .

- Cancer Cell Apoptosis : In a series of experiments, compounds with indoline structures were tested against breast cancer cell lines, showing promising results in inducing apoptosis through mitochondrial pathways. The specific role of 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is under investigation .

- Organic Electronics Development : Research into thiophene-containing compounds has led to improved charge mobility in organic solar cells, with potential applications for 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide being explored for next-generation electronic devices .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Indoline vs. This may enhance selectivity for neurological targets, as seen in related indoline-based trypanosome inhibitors .

- Bromo-Furan Core : All compounds share the brominated furan carboxamide motif, which contributes to hydrophobic interactions in enzyme binding pockets. However, substituents like the N-acyl hydrazone in 13c or the trichloroethyl group in modulate electronic properties and solubility.

- Thiophene vs. Indoline-Thiophene Hybrid: The dual substitution of indoline and thiophene in the target compound may synergistically target receptors requiring both aromatic π-stacking (thiophene) and hydrogen-bond donor/acceptor interactions (indoline) .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting from brominated furan-2-carboxylic acid derivatives and indoline/thiophene-containing ethylamine intermediates. Key steps include:

- Amide coupling : Reacting 5-bromofuran-2-carbonyl chloride with a substituted ethylamine intermediate under controlled pH (7–9) and temperature (0–25°C) to minimize side reactions .

- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate intermediates .

- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for amine:carbonyl chloride) and reaction time (3–6 hours) improves yields to ~65–75% .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

- NMR spectroscopy : and NMR verify the presence of indoline (δ 6.8–7.2 ppm aromatic protons), thiophene (δ 7.3–7.5 ppm), and furan (δ 6.2–6.4 ppm) moieties .

- Mass spectrometry : LC/MS ([M+H] at m/z 444.08) confirms molecular weight .

- X-ray crystallography : SHELX-refined structures reveal planar amide conformations and dihedral angles between aromatic rings (e.g., 9.71° between phenyl and furan rings in related compounds) .

Q. What analytical techniques ensure purity and identity?

Q. What are the key structural features influencing its biological activity?

- Thiophene and indoline moieties : Enhance binding to hydrophobic pockets in biological targets (e.g., kinases) .

- Bromine substituent : Increases electrophilicity, potentially improving interaction with nucleophilic residues in enzymes .

- Amide linker : Facilitates hydrogen bonding with target proteins, as seen in similar carboxamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives/negatives .

- Compound purity : Re-evaluate batches via LC/MS to rule out impurities (>98% purity required for IC studies) .

- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

Q. What computational methods predict binding affinity to biological targets?

- Molecular docking (AutoDock Vina) : Predicts interactions with STING pathway proteins (e.g., binding energy ≤ -8.5 kcal/mol suggests strong affinity) .

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors at furan carbonyl) using PubChem descriptors .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What challenges arise in crystallographic refinement for this compound?

- Disorder in flexible groups : The ethyl linker between indoline and thiophene may require TLS refinement in SHELXL .

- Intramolecular interactions : Strong H-bonds (e.g., N–H⋯O=C, 2.6 Å) distort planarity; use restraints to maintain geometry .

- Twinned data : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

Q. How to design experiments to study interactions with immune signaling pathways?

- STING pathway assays : Measure IFN-β secretion in THP-1 cells post-treatment (ELISA) .

- Competitive binding studies : Use fluorescent probes (e.g., 2',3'-cGAMP) to quantify displacement in vitro .

- Knockout models : CRISPR/Cas9-mediated STING knockout in HEK293T cells to confirm target specificity .

Q. How to address low synthetic yields in scale-up?

- Side reaction mitigation : Add molecular sieves to absorb HCl during amide coupling, reducing byproduct formation .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., acyl chloride formation) .

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling (yield increase from 65% to 82%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.